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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzyl alcohol

CAS No.: 4383-07-7

Cat. No.: B181637

Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and

Drug Development Professionals Focus: Spectroscopic differentiation of 2-Hydroxy-5-
methylbenzyl alcohol (CAS: 4383-07-7) from regioisomers.[1]

Executive Summary: The Structural Challenge
2-Hydroxy-5-methylbenzyl alcohol (also known as Homosaligenin or 2-(hydroxymethyl)-4-

methylphenol) is a critical intermediate in the synthesis of phenolic resins and pharmaceutical

precursors.[1] Derived primarily from the ortho-formylation of p-cresol, its structural integrity is

often assumed rather than rigorously proven.[1]

The analytical challenge lies in distinguishing this compound from its regioisomers, particularly

2-hydroxy-4-methylbenzyl alcohol (derived from m-cresol) and 2-hydroxy-3-methylbenzyl

alcohol.[1] While Mass Spectrometry (MS) confirms the molecular weight (138.16 g/mol ), it

fails to distinguish these isomers definitively. This guide establishes Nuclear Magnetic

Resonance (NMR) as the primary validation tool, specifically highlighting the aromatic coupling

patterns that serve as a unique fingerprint for the 5-methyl isomer.[1]
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Comparative Analysis of Analytical Techniques
The following table evaluates the efficacy of standard spectroscopic methods in confirming the

specific structure of 2-Hydroxy-5-methylbenzyl alcohol.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Deep Dive: The NMR "Fingerprint"
The definitive confirmation of 2-Hydroxy-5-methylbenzyl alcohol relies on analyzing the

aromatic proton coupling constants.[1] The molecule possesses a 1,2,4-trisubstituted benzene

ring pattern.[1]

Predicted H NMR Data (DMSO- )
Solvent Choice: DMSO-

is preferred over CDCl

to visualize the labile phenolic and benzylic hydroxyl protons, which often exchange/broaden
in chloroform.[1]
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Distinguishing Isomers (The "Singlet" Test)
The most common impurity or misidentified isomer is 2-hydroxy-4-methylbenzyl alcohol.[1] The

aromatic region allows for immediate differentiation:

Target (5-Methyl): Displays an ABX system (d, dd, d). You will see two protons with strong

ortho coupling (~8Hz) and one with meta coupling.[1]

Isomer (4-Methyl): Displays an isolated singlet for the proton at position 3 (between OH and

Methyl) and two doublets for H5/H6.[1]

Rule of Thumb: If you see a sharp aromatic singlet around 6.6-6.8 ppm, you likely have

the wrong isomer (4-methyl).[1]

Experimental Protocol: Structural Confirmation
Workflow
This protocol ensures reproducible spectral data for regulatory or publication purposes.[1]

Step 1: Sample Preparation
Weigh 10-15 mg of the solid 2-Hydroxy-5-methylbenzyl alcohol.

Dissolve in 0.6 mL of DMSO-

(99.9% D).
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Note: Use an ampoule to avoid water contamination, which appears at 3.33 ppm and can

obscure benzylic signals.[1]

Transfer to a clean, dry 5mm NMR tube.[1]

Step 2: Acquisition Parameters ( H NMR)
Frequency: 400 MHz or higher recommended.[1]

Pulse Sequence: Standard zg30 or equivalent.

Scans (NS): 16 (sufficient for >10mg sample).[1]

Relaxation Delay (D1): 1.0 - 2.0 seconds.[1][2]

Temperature: 298 K (25°C).

Step 3: Data Processing
Phasing: Apply automatic phasing, followed by manual correction to ensure flat baselines

around the aromatic region.

Referencing: Calibrate the residual DMSO pentet to 2.50 ppm.

Integration: Integrate the methyl singlet (approx 2.2 ppm) and normalize it to 3.00. This

calibrates the aromatic integrals.[1]

Decision Logic & Workflow Visualization
The following diagrams illustrate the analytical workflow and the decision logic for confirming

the structure.

Diagram 1: Analytical Workflow
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Caption: Step-by-step workflow for the spectroscopic validation of 2-Hydroxy-5-methylbenzyl
alcohol.

Diagram 2: Isomer Discrimination Logic
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Click to download full resolution via product page

Caption: Decision tree for distinguishing the 5-methyl target from the common 4-methyl isomer.

Complementary Data: IR & MS
While NMR is definitive, these methods provide supporting evidence.[1]
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FT-IR (ATR Method)[1]
O-H Stretch: Broad band at 3100–3400 cm

(Intermolecular H-bonding).[1]

C-O Stretch: Strong peaks at 1000–1050 cm

(Primary alcohol) and 1200–1250 cm

(Phenolic C-O).[1]

Aromatic C=C: 1500 and 1600 cm

.[1][3]

Substitution Pattern: Out-of-plane (OOP) bending vibrations at 800–850 cm

can suggest 1,2,4-substitution, but are often unreliable compared to NMR.[1]

Mass Spectrometry (GC-MS)[1][4]
Molecular Ion (

): 138 m/z.

Base Peak: Often 120 m/z (Loss of H

O) or 107 m/z (Loss of CH

OH, tropylium ion derivative).

Differentiation: The fragmentation pattern is nearly identical to isomers; therefore, MS is used

only for purity and MW confirmation, not structural assignment.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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